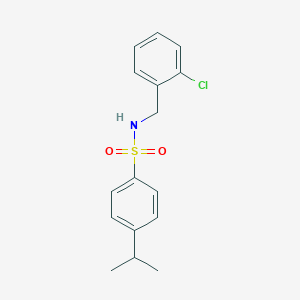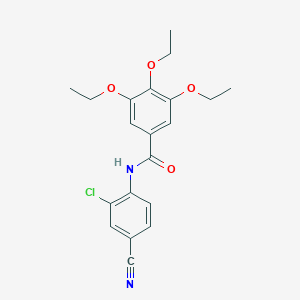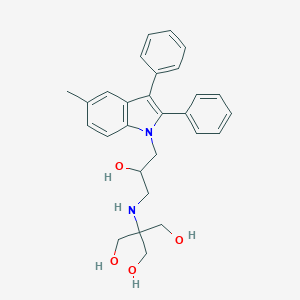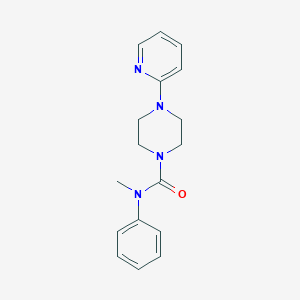
1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain receptors in the brain, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. It has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to have a low toxicity profile, which makes it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine in lab experiments include its low toxicity profile, its ability to inhibit the activity of COX-2, and its potential therapeutic applications in various fields of medicine. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine. One area of interest is its potential use in the treatment of cancer. It has been found to have anti-tumor properties in animal models, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of psychiatric disorders. It has been found to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential off-target effects.
In conclusion, 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine is a promising compound that has potential therapeutic applications in various fields of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine can be achieved through a two-step process. The first step involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The second step involves the reaction of the intermediate product with phenyl magnesium bromide in the presence of a catalyst such as copper iodide.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-7-8-15(13-17(14)18)19-9-11-20(12-10-19)23(21,22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIGUFHKPXZFQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4,5-triethoxy-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B503013.png)

![ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B503015.png)

![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503024.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B503026.png)

![1-(Benzhydrylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B503029.png)
